
1-ethynyl-3-methylbenzene
描述
It is a derivative of phenylacetylene, characterized by the presence of a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-ethynyl-3-methylbenzene can be synthesized through several methods. One common laboratory method involves the elimination of hydrogen bromide from 3-bromo-1-methylbenzene using a strong base such as sodium amide in liquid ammonia . Another method includes the Sonogashira coupling reaction, where 3-iodo-1-methylbenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection of the trimethylsilyl group .
Industrial Production Methods: Industrial production of 3-methylphenylacetylene typically involves similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
化学反应分析
Types of Reactions: 1-ethynyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the triple bond yields 3-methylstyrene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 3-Methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: 3-Methylstyrene.
Substitution: Halogenated derivatives like 3-bromo-1-methylbenzene.
科学研究应用
1-ethynyl-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-methylphenylacetylene involves its interaction with various molecular targets. The triple bond in the compound can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect pathways such as enzyme inhibition or activation, making it a valuable compound in biochemical studies .
相似化合物的比较
Phenylacetylene: Lacks the methyl group, making it less sterically hindered.
4-Methylphenylacetylene: The methyl group is positioned differently, affecting its reactivity and physical properties.
Uniqueness: 1-ethynyl-3-methylbenzene’s unique structure, with the methyl group at the meta position, influences its chemical behavior and reactivity. This positional difference can lead to variations in reaction outcomes and binding affinities compared to its isomers .
属性
IUPAC Name |
1-ethynyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-9-6-4-5-8(2)7-9/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENYIDZOAFFNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227412 | |
| Record name | 3-Methylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-82-5 | |
| Record name | 3-Methylphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylphenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Ethynyltoluene, compared to other ligands, influence the photoluminescence of gold nanoclusters?
A: Research suggests that the photoluminescence mechanism of gold nanoclusters can be influenced by the specific alkynyl ligand used. When 3-Ethynyltoluene (also known as 3-Methylphenylacetylene) is used as a ligand in Au22(C≡CR)18 clusters, the photoluminescence mechanism is likely a result of core-dominated fluorescence. [] This differs from the mechanism observed with the 3-ethynylthiophene ligand, which exhibits ligand-to-metal-to-metal charge transfer (LMMCT). [] This difference is attributed to the influence of the aromatic groups and their connection to the gold cluster, particularly the Au(I) ring atoms. []
Q2: What is the role of computational chemistry in understanding the properties of 3-Ethynyltoluene-protected gold nanoclusters?
A: Computational chemistry plays a crucial role in understanding the photoluminescent properties and electronic structures of these gold nanoclusters. Simulations using various levels of theory, including dispersion, solvent, and polarization functions, are essential for creating an accurate representation of the chemical environment. [] Long-range-corrected exchange-correlation functionals have proven particularly useful in these calculations. [] By comparing theoretical predictions with experimental data, researchers can refine their understanding of how 3-Ethynyltoluene and other ligands interact with the gold core, ultimately leading to improved design principles for functional nanomaterials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


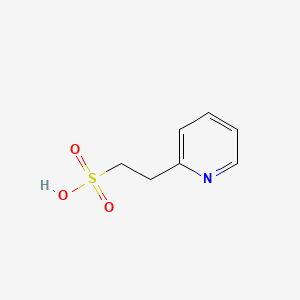


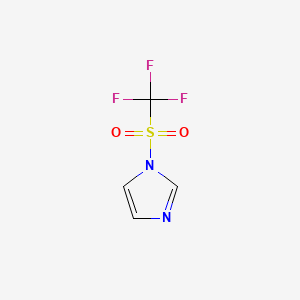
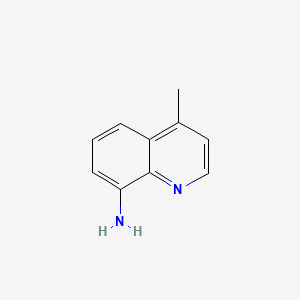
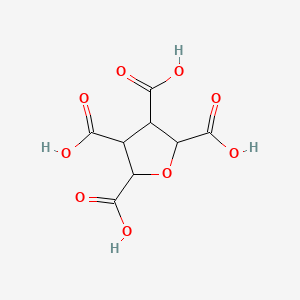



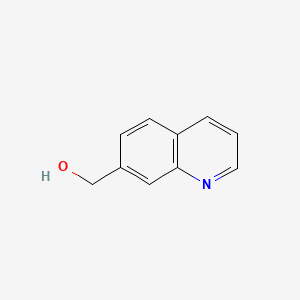
![2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid](/img/structure/B1295180.png)

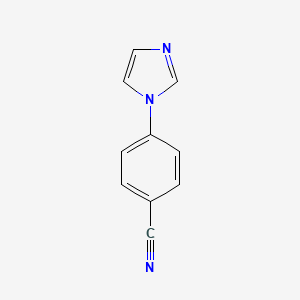
![5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B1295185.png)
